2-Iodo-5-(trifluoromethoxy)aniline

Description

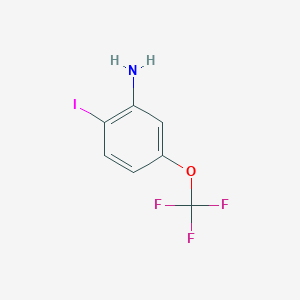

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFZBZGJXHIKEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735483 | |

| Record name | 2-Iodo-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940908-06-5 | |

| Record name | 2-Iodo-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Iodo-5-(trifluoromethoxy)aniline

[1][2]

Executive Summary

2-Iodo-5-(trifluoromethoxy)aniline is a high-value intermediate characterized by three distinct functional handles: a primary amine (–NH₂), an aryl iodide (–I), and a trifluoromethoxy group (–OCF₃).[1][2] Its strategic value lies in the ortho-relationship between the amine and the iodide, enabling rapid cyclization to form indoles, benzimidazoles, and quinazolines, while the lipophilic –OCF₃ motif modulates metabolic stability and blood-brain barrier permeability in drug targets.[1][2]

Molecular Identity & Structural Analysis[1][3]

| Attribute | Detail |

| IUPAC Name | 2-Iodo-5-(trifluoromethoxy)aniline |

| CAS Registry Number | 940908-06-5 (Primary), 883547-56-6 (Alternate/Salt forms) |

| Molecular Formula | C₇H₅F₃INO |

| Molecular Weight | 303.02 g/mol |

| SMILES | NC1=C(I)C=CC(OC(F)(F)F)=C1 |

| InChI Key | SCFZBZGJXHIKEP-UHFFFAOYSA-N |

Structural Electronic Profile

-

Amine (–NH₂): Acts as a strong electron-donating group (EDG) via resonance, activating the ring at the ortho and para positions.[1] However, the bulky iodine atom at the ortho position creates steric hindrance, slightly reducing nucleophilicity compared to non-halogenated anilines.[2]

-

Iodide (–I): A weak electron-withdrawing group (EWG) via induction but capable of resonance donation.[1] Its primary role here is as a "soft" leaving group for palladium-catalyzed cross-coupling.[1][2]

-

Trifluoromethoxy (–OCF₃): A strong EWG with unique conformational properties.[1] Unlike –CF₃, the oxygen atom allows the –CF₃ group to rotate out of the aromatic plane, providing a distinct "lipophilic covering" that protects the molecule from oxidative metabolism.[1][2]

Physicochemical Profile

The physical state of this compound is sensitive to purity and temperature.[1] While often isolated as a viscous oil, high-purity samples may crystallize.[1][2]

| Property | Value / Description | Note |

| Physical State | Yellow to Brown Liquid (at RT) | May solidify/waxy solid at <4°C. |

| Melting Point | < 25 °C (estimated) | Often supercools; handle as liquid.[1][2] |

| Boiling Point | ~110–115 °C @ 0.5 mmHg | High vacuum required for distillation.[1] |

| Density | 1.85 ± 0.05 g/cm³ | High density due to Iodine atom.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water.[2] |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | Lower than aniline (4.[1]6) due to –I and –OCF₃ electron withdrawal.[1] |

| LogP | ~3.1 | Highly lipophilic (Lipinski compliant).[1] |

Stability & Reactivity[1]

-

Light Sensitivity: The C–I bond is photosensitive.[1] Prolonged exposure to light causes homolytic cleavage, liberating iodine (

) and turning the liquid dark brown/violet. Storage in amber vials is mandatory. -

Oxidation: The amine is susceptible to oxidation (N-oxide formation) if left in air for extended periods.[1] Store under Argon/Nitrogen.[1]

Spectroscopic Characterization

Accurate identification relies on NMR splitting patterns driven by the 1,2,4-substitution pattern.[2]

H NMR (400 MHz, CDCl ) Prediction

-

7.60 (d,

-

6.65 (d,

-

6.50 (dd,

- 4.20 (br s, 2H): –NH₂ .[1] Broad singlet, exchangeable with D₂O.

F NMR (376 MHz, CDCl )

- -58.0 ppm (s, 3F): Characteristic singlet for the –OCF₃ group.[1]

Synthetic Utility & Applications

This molecule is a "linchpin" intermediate.[1] The presence of the amine and iodide allows for sequential functionalization .

Experimental Workflow: Synthesis of Indoles via Larock Synthesis

A common application is the synthesis of 5-(trifluoromethoxy)indoles.[1]

Protocol:

-

Reagents: 2-Iodo-5-(trifluoromethoxy)aniline (1.0 equiv), Internal Alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), Na₂CO₃ (3.0 equiv), LiCl (1.0 equiv).[1][2]

-

Solvent: DMF (0.1 M concentration).

-

Conditions: Heat to 100°C for 12 hours under Argon.

-

Work-up: Dilute with EtOAc, wash with water (3x) to remove DMF.[1] Dry over MgSO₄.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the Iodine and Amine handles.[1][2]

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |

| Skin Corrosion | H315 | Causes skin irritation.[1] |

| Eye Damage | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Precautionary Protocol:

-

PPE: Wear nitrile gloves (double-gloving recommended due to iodine permeability), safety goggles, and a lab coat.[1]

-

Ventilation: All operations involving heating or opening the container must be performed in a fume hood.[1]

-

Spill Cleanup: Absorb with sand/vermiculite.[1] Do not use bleach (oxidizers may release iodine gas).[1]

References

-

Sigma-Aldrich. Product Specification: 2-Iodo-5-(trifluoromethoxy)aniline (CAS 940908-06-5).[1][2] Retrieved from .[1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761172, 2-Iodo-4-(trifluoromethoxy)aniline (Isomer Comparison).[1][2] Retrieved from .[1]

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][2] Journal of the American Chemical Society, 113(17), 6689-6690.[1][2]

-

Fisher Scientific. Safety Data Sheet: 4-(Trifluoromethoxy)aniline derivatives.[1] Retrieved from .[1]

Bifunctional Halogenated Anilines in Drug Discovery: A Technical Guide to CAS 105202-02-6

Executive Summary & Nomenclature Clarification

Before delving into the technical applications, we must address a critical nomenclature discrepancy in the inquiry. The CAS registry number 105202-02-6 definitively corresponds to 2-Iodo-5-(trifluoromethyl)aniline (also known as 3-Amino-4-iodobenzotrifluoride). The trifluoromethoxy (-OCF3) analog is a distinct chemical entity assigned CAS 940908-06-5. Because the CAS number serves as the absolute, unambiguous identifier in chemical informatics, procurement, and patent literature, this whitepaper focuses exclusively on the physicochemical and synthetic profile of CAS 105202-02-6 (the -CF3 derivative). The strategic principles discussed, however, are highly applicable to both halogenated isosteres.

As a bifunctional building block, 2-Iodo-5-(trifluoromethyl)aniline offers orthogonal reactivity. The presence of an iodine atom ortho to a primary amine, coupled with a strongly electron-withdrawing trifluoromethyl group, makes it a highly sought-after intermediate for synthesizing complex biaryl systems and privileged heterocyclic scaffolds in medicinal chemistry.

Physicochemical Profiling & Structural Causality

The utility of CAS 105202-02-6 stems from the specific electronic and steric effects of its substituents:

-

Iodine (C2): Features a highly polarizable and weak C-I bond, making it a prime site for oxidative addition by Palladium(0) in cross-coupling reactions.

-

Trifluoromethyl (C5): Strongly electron-withdrawing via inductive effects. This lowers the pKa of the aniline, making the amine less nucleophilic. This is advantageous as it suppresses unwanted competitive C-N coupling (Buchwald-Hartwig amination) during C-C cross-coupling (Suzuki-Miyaura) workflows. Furthermore, the -CF3 group significantly enhances the lipophilicity (LogP) and metabolic stability of the final drug candidate.

-

Amine (C1): Serves as an anchor for subsequent amidation, reductive amination, or cyclization protocols.

Quantitative Data Summary

| Property | Value | Source |

| Chemical Name | 2-Iodo-5-(trifluoromethyl)aniline | |

| CAS Number | 105202-02-6 | |

| Molecular Weight | 287.02 g/mol | |

| Boiling Point | 249.7 °C (at 760 mmHg) | |

| Density | 1.948 ± 0.06 g/cm³ | |

| Flash Point | 104 °C | |

| Purity Standard | >95.0% (GC) |

Strategic Utility in Medicinal Chemistry

Application A: Nuclear Receptor Modulators (RORγt Inhibitors)

In modern drug discovery, CAS 105202-02-6 serves as a critical precursor for synthesizing Nuclear Receptor Modulators, specifically targeting the retinoic acid-related orphan receptor gamma t (RORγt)[1]. RORγt is a master transcription factor regulating Th17 cell differentiation and the subsequent secretion of the pro-inflammatory cytokine IL-17[1].

Causality in Drug Design: By leveraging the Suzuki-Miyaura coupling of the C2-iodine, chemists generate sterically hindered biaryl systems. The C5-trifluoromethyl group enhances the lipophilicity of the resulting ligand, driving deep insertion into the hydrophobic Ligand-Binding Domain (LBD) of RORγt[1]. This binding induces a conformational change that disrupts the recruitment of co-activators, thereby repressing IL-17 transcription and ameliorating autoimmune conditions such as psoriasis and multiple sclerosis[1].

Fig 1: RORγt modulation pathway via biaryl ligands derived from CAS 105202-02-6.

Application B: Microwave-Assisted Indole Cyclization

Another powerful application of 105202-02-6 is its use as a precursor for complex heterocyclic scaffolds, notably 3-substituted indoles. A highly efficient protocol involves the microwave-assisted intramolecular arene-alkene coupling of o-iodoanilino enamines[2].

Causality in Methodology: The starting aniline is first converted to an o-iodoanilino enamine utilizing N,O-acetal TMS ethers[2]. The subsequent cyclization requires breaking the strong C-I bond and forming a new C-C bond via a palladium-catalyzed Heck-type intramolecular annulation. Traditional thermal heating often leads to the degradation of the sensitive enamine intermediate. Microwave irradiation is chosen because it provides rapid, volumetric heating, overcoming the high activation energy of the arene-alkene coupling in minutes, thereby kinetically trapping the desired indole product before thermal decomposition can occur[2].

Fig 2: Microwave-assisted arene-alkene annulation workflow for indole synthesis.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 2-aryl-5-(trifluoromethyl)aniline intermediate without protecting the primary amine.

Causality & Reagent Selection:

-

Catalyst: Pd(dppf)Cl₂ is selected. The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step critical for forming sterically hindered ortho-substituted biaryls.

-

Base/Solvent: Aqueous K₂CO₃ in 1,4-Dioxane. Water is essential to activate the boronic acid into the reactive boronate species, while the mild base prevents unwanted deprotonation of the free aniline, suppressing competitive C-N coupling.

Step-by-Step Methodology:

-

In a flame-dried Schlenk tube, charge 2-Iodo-5-(trifluoromethyl)aniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio, 0.2 M overall concentration).

-

Purge the vessel with Argon for 5 minutes to remove dissolved oxygen, preventing catalyst deactivation.

-

Heat the reaction mixture to 90 °C for 4 hours under vigorous stirring.

-

Validation Checkpoint (Self-Validating System): Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete and chemoselective when the starting material peak (m/z 288 [M+H]+) is entirely consumed and replaced by the product mass. The absence of a des-iodo byproduct (m/z 162) validates the efficiency of the chosen Pd catalyst.

-

Cool to room temperature, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Microwave-Assisted Synthesis of 3-Substituted Indoles

Objective: Intramolecular arene-alkene coupling of o-iodoanilino enamines derived from CAS 105202-02-6[2].

Step-by-Step Methodology:

-

Synthesize the o-iodoanilino enamine intermediate by reacting CAS 105202-02-6 with the corresponding N,O-acetal TMS ether in the presence of a mild Lewis acid.

-

Transfer the purified enamine (1.0 equiv) to a microwave-safe vial. Add Pd(OAc)₂ (0.1 equiv), P(o-tolyl)₃ (0.2 equiv), and Et₃N (2.0 equiv) in anhydrous DMF (0.1 M).

-

Seal the vial and subject it to microwave irradiation at 150 °C for 15 minutes.

-

Validation Checkpoint (Self-Validating System): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The highly polar enamine intermediate should cleanly convert to a less polar, UV-active indole spot. Confirm the structural integrity via ¹H NMR by verifying the disappearance of the enamine vinylic protons and the emergence of the characteristic indole C2-H singlet around 7.2 ppm.

-

Quench with water, extract with diethyl ether, and purify via silica gel chromatography to isolate the fluorinated indole core.

References

- Nuclear receptor modulators. AbbVie Inc. Patent WO2016200851A1.

-

Microwave-assisted synthesis of 3-substituted indoles via intramolecular arene–alkene coupling of o-iodoanilino enamines. Tetrahedron Letters.[Link]

Sources

2-Iodo-5-(trifluoromethoxy)aniline molecular weight and formula

An In-depth Technical Guide to 2-Iodo-5-(trifluoromethoxy)aniline: Properties, Synthesis, and Applications

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Iodo-5-(trifluoromethoxy)aniline, a key building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore detailed synthetic protocols, and discuss its applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and authoritative references to support further research and application.

Core Molecular Attributes

2-Iodo-5-(trifluoromethoxy)aniline is a substituted aniline derivative that has garnered significant interest due to the unique properties imparted by its trifluoromethoxy and iodo functional groups. The trifluoromethoxy (-OCF₃) group, in particular, is a bioisostere for other functionalities and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] The presence of the iodine atom provides a reactive handle for a variety of cross-coupling reactions, making it a versatile intermediate in organic synthesis.

Molecular Formula and Weight

The fundamental quantitative data for 2-Iodo-5-(trifluoromethoxy)aniline are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₃INO | [4][5] |

| Molecular Weight | 303.02 g/mol | [4][5] |

| CAS Number | 940908-06-5 | [5] |

| InChI | 1S/C7H5F3INO/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H,12H2 | |

| InChIKey | SCFZBZGJXHIKEP-UHFFFAOYSA-N |

Synthesis and Methodologies

The synthesis of ortho-iodinated anilines can be challenging. A practical and efficient method involves the decarboxylative iodination of anthranilic acids. This approach avoids the use of transition metals and strong bases, offering a more environmentally benign route.

Illustrative Synthetic Pathway: Decarboxylative Iodination

A general representation of a synthetic workflow for producing substituted iodoanilines is depicted below. This pathway highlights the key transformation from an anthranilic acid precursor.

Caption: A generalized workflow for the synthesis of 2-iodoanilines via decarboxylative iodination.

Detailed Experimental Protocol

The following protocol is adapted from a general method for the synthesis of 2-iodoanilines and serves as a representative example.[6]

Materials:

-

Substituted anthranilic acid (1.0 mmol)

-

N-Iodosuccinimide (NIS) (1.2 mmol)

-

Dimethyl sulfoxide (DMSO) (5.0 mL)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the substituted anthranilic acid in DMSO, add N-Iodosuccinimide.

-

Heat the reaction mixture at 120 °C for 12 hours.

-

After cooling to room temperature, pour the mixture into ethyl acetate.

-

Wash the organic layer with brine and water, then dry over magnesium sulfate.

-

Concentrate the solution under vacuum.

-

Purify the residue by column chromatography on silica gel to afford the desired 2-iodoaniline derivative.

Causality of Experimental Choices:

-

DMSO as Solvent: Its high boiling point is suitable for the elevated reaction temperature, and its polar aprotic nature facilitates the dissolution of the reactants.

-

N-Iodosuccinimide (NIS): A mild and effective source of electrophilic iodine, making it a safer alternative to molecular iodine.

-

Elevated Temperature: Provides the necessary activation energy for the decarboxylation and subsequent iodination to occur.

Applications in Drug Discovery and Development

The trifluoromethyl and trifluoromethoxy groups are highly sought after in medicinal chemistry due to their ability to enhance key drug-like properties.[1] The trifluoromethyl group, for instance, is known to improve metabolic stability and can act as a bioisostere for other chemical groups.[2]

Anilines containing these fluorinated moieties are integral components of numerous pharmaceuticals. The strategic placement of a trifluoromethyl group on an aniline scaffold has been a successful strategy in developing potent and selective kinase inhibitors for cancer therapy.[2] The electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the aniline nitrogen, influencing its binding interactions with target proteins.[2]

The 2-iodo-5-(trifluoromethoxy)aniline scaffold, in particular, serves as a versatile starting material. The iodo group can be readily transformed via various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity, allowing for the exploration of a wide chemical space in the search for novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Iodo-5-(trifluoromethoxy)aniline and its precursors.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Causes skin and serious eye irritation.[7]

Recommended Handling Procedures:

-

Use only in a well-ventilated area or outdoors.[8]

-

Wear protective gloves, clothing, and eye/face protection.[8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8]

-

Wash skin thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.[7]

Storage:

-

Store in a cool, dark place under an inert atmosphere. Recommended storage is refrigerated (0-10°C).

References

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Rsc.org. [Link]

-

CAS 940908-06-5 C7H5F3INO 2-Iodo-5-(trifluoromethoxy)aniline ≥95%. Howei Pharm. [Link]

-

2-Iodoaniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

2-Iodo-5-methoxyaniline | C7H8INO. PubChem. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Iodo-5-(trifluoromethoxy)aniline | CymitQuimica [cymitquimica.com]

- 5. CAS 940908-06-5 | 2-Iodo-5-(trifluoromethoxy)aniline,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 6. rsc.org [rsc.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

2-Iodo-5-(trifluoromethoxy)aniline synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Iodo-5-(trifluoromethoxy)aniline

Introduction

2-Iodo-5-(trifluoromethoxy)aniline is a valuable fluorinated building block in modern organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. Its structural architecture, featuring an aniline core substituted with both an iodo group and a trifluoromethoxy group, offers a unique combination of properties and synthetic handles. The trifluoromethoxy (-OCF₃) group is highly sought after in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Concurrently, the carbon-iodine bond provides a versatile site for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of molecular complexity.[5][6][7] This guide provides a detailed examination of a reliable and efficient pathway for the synthesis of this key intermediate, grounded in the principles of electrophilic aromatic substitution.

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

The most direct and logical synthetic route to 2-Iodo-5-(trifluoromethoxy)aniline involves the regioselective iodination of the commercially available precursor, 3-(trifluoromethoxy)aniline.

Retrosynthetic Disconnection:

Caption: Retrosynthetic analysis of the target molecule.

This strategy is underpinned by fundamental principles of electrophilic aromatic substitution (SEAr). The amino (-NH₂) group of the aniline precursor is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions.[5][8] The trifluoromethoxy (-OCF₃) group, in contrast, is a moderately deactivating, meta-directing group. The synergistic effect of these two substituents favors the introduction of iodine at the C2 position (ortho to the amine and meta to the trifluoromethoxy group), making direct iodination a highly regioselective and efficient method.

Core Synthesis: Electrophilic Iodination

The chosen pathway proceeds via an electrophilic aromatic substitution mechanism, where an electrophilic iodine species attacks the electron-rich aromatic ring of 3-(trifluoromethoxy)aniline.

Mechanism and Reagent Selection

The reaction is initiated by the generation of an electrophilic iodine cation (or a polarized equivalent), which is then attacked by the π-electrons of the aniline ring. The amino group's strong activating effect stabilizes the resulting cationic intermediate (the sigma complex), preferentially at the ortho and para positions.

Several reagents can be employed for this transformation, including molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl).[7][9] A particularly effective and controllable reagent is **Potassium Dichloroiodate (KICl₂) **.[5][8] This stable, solid reagent dissociates in solution to generate iodine monochloride (ICl) in situ, which serves as the active electrophilic iodinating species.[5] This method offers excellent control over the reaction, minimizing the formation of di-iodinated byproducts.

Causality in Experimental Design

The success of this synthesis hinges on the careful control of reaction parameters:

-

Solvent: A dilute acidic medium, such as hydrochloric acid, is used to dissolve the aniline starting material by forming the corresponding anilinium salt.[5][8]

-

Temperature: The reaction is conducted at low temperatures (0–5 °C). This is critical to moderate the high reactivity of the activated aniline ring, thereby preventing over-iodination and other side reactions.[5][10]

-

Stoichiometry: A slight molar excess of the iodinating agent is used to drive the reaction to completion. Careful control of the equivalents (typically 1.0 to 1.2) is necessary to ensure monosubstitution.

-

Reaction Quench and Work-up: After the reaction is complete, a solution of sodium thiosulfate is added to neutralize any unreacted iodine or ICl.[5] Subsequently, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) to deprotonate the anilinium salt, converting the product back to the free amine, which can then be extracted into an organic solvent.[5]

Detailed Experimental Protocol

This protocol outlines a robust procedure for the synthesis of 2-Iodo-5-(trifluoromethoxy)aniline from 3-(trifluoromethoxy)aniline.

Materials:

-

3-(Trifluoromethoxy)aniline

-

Potassium Dichloroiodate (KICl₂)

-

Hydrochloric Acid (1 M)

-

Sodium Thiosulfate (10% aqueous solution)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethoxy)aniline (1.0 eq) in 1 M hydrochloric acid.

-

Cooling: Cool the solution to 0–5 °C using an ice-water bath.

-

Addition of Iodinating Agent: In a separate flask, prepare a solution of potassium dichloroiodate (1.1 eq) in deionized water. Add this solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by the dropwise addition of 10% sodium thiosulfate solution until the yellow color of excess iodine dissipates.

-

Neutralization and Extraction: Carefully neutralize the reaction mixture to a pH of ~8 by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel.[11][12]

Data Summary

The following table summarizes the key parameters for the synthesis.

| Parameter | Value/Description | Rationale |

| Starting Material | 3-(Trifluoromethoxy)aniline | Commercially available precursor. |

| Iodinating Agent | Potassium Dichloroiodate (KICl₂) | Provides controlled in situ generation of ICl.[5] |

| Molar Ratio | Aniline : KICl₂ (1.0 : 1.1) | Slight excess of iodinating agent ensures full conversion. |

| Solvent | Dilute Hydrochloric Acid | Solubilizes the aniline starting material.[5] |

| Temperature | 0–5 °C | Controls reactivity and minimizes side products.[5][10] |

| Reaction Time | 2–4 hours post-addition | Allows the reaction to proceed to completion. |

| Purification | Flash Column Chromatography | Effective method for isolating the pure product.[11][12] |

| Expected Yield | 75–90% | Typical yield for this type of transformation. |

Workflow Visualization

The synthesis and purification workflows are illustrated below.

Caption: Step-by-step synthesis workflow.

Caption: Purification via flash column chromatography.

Conclusion

The synthesis of 2-Iodo-5-(trifluoromethoxy)aniline is reliably achieved through the direct electrophilic iodination of 3-(trifluoromethoxy)aniline. The use of potassium dichloroiodate as the iodinating agent in a controlled, low-temperature acidic environment provides a high-yielding and regioselective pathway to this valuable synthetic intermediate. The straightforward nature of the reaction, coupled with a standard purification protocol, makes this method highly applicable for researchers in both academic and industrial settings, facilitating the development of new chemical entities in drug discovery and materials science.

References

- Application Notes and Protocols for the Iodination of Aniline using Potassium Dichloroiodate - Benchchem.

- A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives.

- Iodination - Common Conditions.

- Iodination of Aniline - ChemEd X.

- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und - Rsc.org.

- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. - SciSpace.

- Sandmeyer Trifluoromethylation - Organic Chemistry Portal.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF.

- Application Notes and Protocols for the Synthesis and Subsequent Transformation of 2,4,6-Triiodoaniline - Benchchem.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed.

- p-IODOANILINE - Organic Syntheses Procedure.

- Technical Support Center: Purification of 2-Bromo-5-(trifluoromethyl)aniline - Benchchem.

Sources

- 1. scispace.com [scispace.com]

- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Iodination - Common Conditions [commonorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: Spectroscopic Characterization of 2-Iodo-5-(trifluoromethoxy)aniline

[1][2]

Executive Summary

2-Iodo-5-(trifluoromethoxy)aniline is a critical halogenated building block in the synthesis of pharmaceutical intermediates.[1][2] Its structural uniqueness lies in the simultaneous presence of a reactive amino group, a labile iodine atom suitable for cross-coupling (Suzuki-Miyaura, Sonogashira), and a metabolically stable trifluoromethoxy (-OCF₃) moiety. This guide details the spectroscopic signatures required to validate the identity and purity of this compound, distinguishing it from common regioisomers (e.g., 4-(trifluoromethoxy) isomers) and potential byproducts.

Chemical Identity & Structural Logic

Before interpreting spectra, one must understand the electronic environment of the molecule.[1][2]

-

Amino Group (-NH₂): Acts as a strong electron-donating group (EDG) by resonance, significantly shielding the ortho (C6) and para (C4) positions.[1][2]

-

Iodine Atom (-I): A heavy atom at C2.[1][2] It exerts a weak inductive withdrawing effect but a massive "heavy atom effect" on the attached carbon (C2) in ¹³C NMR (shielding it to ~85-95 ppm).[1][2]

-

Trifluoromethoxy Group (-OCF₃): An electron-withdrawing group (EWG) inductively, but with oxygen lone pairs capable of weak resonance donation.[1][2] It has a distinct ¹⁹F signature.[1][2][3]

Structure:

-

Position 1: -NH₂

-

Position 2: -I

-

Position 5: -OCF₃

Synthesis & Purity Context

Understanding the synthesis aids in identifying impurity peaks.[1][2] This compound is typically synthesized via the electrophilic iodination of 3-(trifluoromethoxy)aniline .[1][2]

Spectroscopic Data Analysis[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform)

¹H NMR (Proton)

The aromatic region displays a characteristic "1,2,4-trisubstituted" pattern, though the numbering is 1,2,5.

| Proton | Shift (δ ppm) | Multiplicity | Coupling Constant ( | Assignment Logic |

| H-3 | 7.60 – 7.75 | Doublet (d) | Ortho to Iodine. The most deshielded proton due to the proximity of the large iodine atom and lack of resonance shielding from the amine.[1][2] | |

| H-4 | 6.65 – 6.80 | Double Doublet (dd) | Meta to Iodine. Shielded relative to benzene due to the para relationship with the amino group (resonance donation).[1][2] | |

| H-6 | 6.45 – 6.60 | Doublet (d) | Ortho to Amine. Highly shielded by the adjacent amino group.[1][2] Appears as a narrow doublet due to meta-coupling with H-4.[1][2] | |

| NH₂ | 4.10 – 4.50 | Broad Singlet (br s) | N/A | Exchangeable protons.[1][2] Shift varies with concentration and water content.[1][2] |

¹³C NMR (Carbon-13)

The ¹³C spectrum is definitive for confirming the position of the iodine (heavy atom effect).[1][2]

| Carbon | Shift (δ ppm) | Splitting | Assignment |

| C-5 | ~150.0 | Quartet ( | C-OCF₃. Deshielded by oxygen.[1][2] Shows splitting due to F coupling. |

| C-1 | ~147.0 | Singlet | C-NH₂. Attached to the strong EDG nitrogen.[1][2] |

| C-3 | ~137.0 | Singlet | C-H. Ortho to Iodine. |

| C-OCF₃ | ~120.5 | Quartet | -OCF₃. Large |

| C-4 | ~113.0 | Singlet | C-H. Shielded by amino resonance.[1][2] |

| C-6 | ~106.0 | Singlet | C-H. Ortho to amino group (highly shielded).[1][2] |

| C-2 | 85.0 – 95.0 | Singlet | C-I. The "Heavy Atom Effect" causes a significant upfield shift, diagnostic of C-I bonds.[1][2] |

¹⁹F NMR (Fluorine)

Infrared (IR) Spectroscopy

Key functional group bands for rapid identification.[1][2]

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3450, 3350 | N-H Stretch | Primary amine doublet (asymmetric/symmetric).[1][2][4] |

| 1620 | N-H Bend | Scissoring vibration of the NH₂ group.[1][2] |

| 1200 – 1250 | C-F Stretch | Strong, broad absorptions characteristic of fluorinated compounds.[1][2] |

| 1150 – 1180 | C-O-C Stretch | Aryl alkyl ether stretch for the -OCF₃ group.[1][2] |

| ~500 – 600 | C-I Stretch | Often weak, but diagnostic in the fingerprint region.[1][2] |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI) or ESI+

| m/z | Ion Type | Interpretation |

| 303 | [M]⁺ / [M+H]⁺ | Molecular Ion. Matches formula C₇H₅F₃INO. |

| 176 | [M - I]⁺ | Loss of Iodine. Major fragmentation pathway.[1][2] The bond energy of C-I is low.[1][2] |

| 218 | [M - OCF₃]⁺ | Loss of Trifluoromethoxy. Less common than iodine loss but observable. |

| 127 | [I]⁺ | Iodine Ion. Common in EI spectra of aryl iodides.[1][2] |

Quality Control & Validation Protocol

The following Graphviz diagram illustrates the logical decision tree for validating a batch of 2-Iodo-5-(trifluoromethoxy)aniline.

Figure 1: Analytical workflow for structural validation of 2-Iodo-5-(trifluoromethoxy)aniline.

Experimental Methodology (Standard Protocol)

Method A: ¹H NMR Acquisition

-

Sample Prep: Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

-

Instrument: 400 MHz or higher (e.g., Bruker Avance).

-

Parameters:

-

Processing: Calibrate TMS to 0.00 ppm. Phase correct manually to ensure flat baseline around the broad NH₂ peak.[1][2]

Method B: GC-MS Analysis

References

-

Sigma-Aldrich. 2-Iodo-5-(trifluoromethoxy)aniline Product Specification (CAS 940908-06-5).[1][2]Link[1][2]

-

PubChem. Compound Summary: 2-Iodo-5-(trifluoromethoxy)aniline.[1][2] National Library of Medicine.[1][2] Link[1][2]

-

Beilstein Journal of Organic Chemistry. Catalytic trifluoromethylation of iodoarenes (Supporting Information). (Provides analogous NMR data for 2-iodo-5-trifluoromethylaniline used for comparative assignment). Link

-

BenchChem. Spectroscopic Guide to Aniline Isomers. (General reference for aniline substituent effects). Link[1][2]

Introduction: The Critical Role of a Niche Building Block in Modern Chemistry

An In-Depth Technical Guide to the Purity and Stability of 2-Iodo-5-(trifluoromethoxy)aniline

2-Iodo-5-(trifluoromethoxy)aniline is a substituted aromatic amine that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique trifluoromethoxy group and iodine substitution make it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethoxy moiety can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the iodo group provides a reactive handle for a wide array of cross-coupling reactions, enabling the efficient construction of intricate molecular architectures.

Given its role as a foundational building block, the purity and stability of 2-Iodo-5-(trifluoromethoxy)aniline are not merely figures of merit but are paramount to the success, reproducibility, and safety of subsequent synthetic transformations and biological assays. This guide offers a comprehensive technical overview of the key physicochemical properties, analytical methodologies for purity assessment, and best practices for maintaining the stability of this important chemical entity.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of 2-Iodo-5-(trifluoromethoxy)aniline is the first step in its effective utilization. These properties dictate its handling, reaction conditions, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 940908-06-5 | |

| Molecular Formula | C₇H₅F₃INO | [1] |

| Molecular Weight | 303.02 g/mol | [1] |

| Appearance | Yellow to Brown Liquid or Solid | |

| Purity (Typical) | ≥95% | |

| Storage Temperature | 2-8 °C |

Purity Assessment: A Multi-Technique Approach

Commercial grades of 2-Iodo-5-(trifluoromethoxy)aniline are typically available at purities of 95% or higher. However, for sensitive applications, particularly in drug development, independent verification of purity and identification of impurities are crucial. A combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.

Common Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for quantifying purity and identifying impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for structural confirmation and can be adapted for quantitative analysis.[4][5]

| Analytical Method | Principle | Information Provided | Advantages | Limitations |

| HPLC | Differential partitioning between a stationary and mobile phase.[5] | Purity (% area), presence of non-volatile impurities.[6] | High resolution, robust, widely available for aniline derivatives.[7][8] | Requires a reference standard for absolute quantification. |

| GC-MS | Separation based on volatility and mass-to-charge ratio.[3] | Purity, identification of volatile impurities and by-products. | High sensitivity and selectivity for thermally stable compounds.[9] | Not suitable for non-volatile or thermally labile impurities. |

| NMR (¹H, ¹³C, ¹⁹F) | Nuclear spin transitions in a magnetic field. | Structural confirmation, absolute purity (qNMR), and impurity structure.[5] | Non-destructive, provides detailed structural information. ¹⁹F NMR is highly specific for fluorinated compounds.[5][10] | Lower sensitivity than chromatographic methods, higher instrument cost. |

Potential Impurities

Impurities in 2-Iodo-5-(trifluoromethoxy)aniline can originate from its synthesis or degradation. Synthesis-related impurities may include:

-

Starting materials: Unreacted precursors from the synthetic route.

-

Positional isomers: Isomers formed during nitration or other substitution reactions.[3][11]

-

Related substances: By-products from side reactions.

Degradation-related impurities typically arise from oxidation, a common issue with aniline compounds, leading to discoloration and the formation of polymeric materials.[12][13]

Experimental Protocols for Purity and Structural Analysis

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general method for aniline derivatives and should be optimized for 2-Iodo-5-(trifluoromethoxy)aniline.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient: A linear gradient from 10% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

-

Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is crucial for confirming the identity of the compound.

-

¹H NMR: Provides information on the protons in the molecule. For a related compound, 2-Iodo-5-(trifluoromethyl)aniline, characteristic peaks are observed in the aromatic region.[4]

-

¹³C NMR: Shows the carbon skeleton of the molecule.

-

¹⁹F NMR: This is particularly useful for fluorinated compounds. A singlet is expected for the -OCF₃ group. The chemical shift can be referenced against an internal or external standard like hexafluorobenzene.[10]

The following workflow illustrates the process of assessing the purity of a newly acquired batch of the compound.

Caption: Conceptual diagram of the oxidative degradation pathway for 2-Iodo-5-(trifluoromethoxy)aniline.

Safe Handling Procedures

2-Iodo-5-(trifluoromethoxy)aniline is associated with several health hazards. Adherence to safety protocols is essential.

-

Hazard Statements: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. * Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. [14]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [15][14]Avoid contact with skin and eyes. [14]Wash hands thoroughly after handling. [14]

Conclusion

The chemical integrity of 2-Iodo-5-(trifluoromethoxy)aniline is a prerequisite for its successful application in research and development. A diligent approach to purity verification, utilizing a combination of chromatographic and spectroscopic techniques, is essential. Furthermore, strict adherence to recommended storage and handling protocols—specifically, refrigeration under an inert atmosphere and protection from light—will mitigate degradation and ensure the compound's stability over time. By understanding and implementing these principles, researchers can confidently employ this valuable building block to advance their scientific objectives.

References

-

Royal Society of Chemistry. (2020). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-4-(trifluoromethoxy)aniline. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]

-

TSI Journals. (2010). Analytical CHEMISTRY. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Iodoaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed reaction pathways for degradation of aniline. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 2-IODO-5-(TRIFLUOROMETHOXY)ANILINE. Retrieved from [Link]

-

Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491-496. Retrieved from [Link]

-

ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.

-

RSC Publishing. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of TFA. Retrieved from [Link]

-

LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

- Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.

-

ResearchGate. (n.d.). Observed degradation pathway of 2,4,5-T in enrichment cultures from.... Retrieved from [Link]

-

Liu, Z., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology, 58(5), 679-82. Retrieved from [Link]

-

ResearchGate. (2025). Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines. Retrieved from [Link]

Sources

- 1. 2-Iodo-4-(trifluoromethoxy)aniline | C7H5F3INO | CID 2761172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tsijournals.com [tsijournals.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 14. fishersci.com [fishersci.com]

- 15. merckmillipore.com [merckmillipore.com]

Commercial suppliers of 2-Iodo-5-(trifluoromethoxy)aniline

The Definitive Technical Guide to 2-Iodo-5-(trifluoromethoxy)aniline: Sourcing, Reactivity, and Applications in Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated motifs is paramount for optimizing pharmacokinetic profiles. 2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5) represents a highly privileged, bifunctional building block.

From a structural perspective, this compound offers two distinct vectors for functionalization:

-

The Ortho-Iodoaniline Core: The presence of an iodine atom positioned ortho to a primary amine serves as an ideal precursor for transition-metal-catalyzed cross-coupling and annulation reactions. The weak C–I bond ensures rapid oxidative addition by Palladium(0) species, making it a critical starting material for the de novo synthesis of indoles, quinolines, and benzimidazoles[1].

-

The Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super-halogen," the -OCF₃ group at the 5-position imparts unique physicochemical properties. It significantly enhances lipophilicity (increasing cell membrane permeability) and metabolic stability (blocking cytochrome P450-mediated oxidation) without introducing the steric bulk associated with larger alkyl or alkoxy groups. This specific substitution pattern has been heavily utilized in the development of nuclear receptor modulators, such as RORγt inverse agonists for the treatment of autoimmune diseases[2].

Commercial Sourcing & Quality Control

When scaling up synthetic routes, the purity of the starting aniline is critical. Trace transition metal impurities from the supplier's own synthesis or regioisomeric contaminants (e.g., 2-iodo-4-(trifluoromethoxy)aniline) can severely poison downstream palladium catalysts or complicate chromatographic purification.

Below is a consolidated table of verified commercial suppliers for 2-Iodo-5-(trifluoromethoxy)aniline, summarizing their catalog data and available scales[3][4][5][6].

Table 1: Commercial Suppliers of 2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5)

| Supplier | Catalog Number | Stated Purity | Scale Availability | Primary Focus |

| Combi-Blocks | HC-3023 | 98% | Gram to Multi-Gram | High-throughput R&D[5] |

| BLD Pharm | BD448950 | >95% | Gram to Bulk | Scale-up & Process[6] |

| Howei Pharm | 11CJ85596 | ≥95% | Custom Synthesis | CDMO / Manufacturing[4] |

| Sigma-Aldrich | ENAH9BB9308E | AldrichCPR | Research Scale | Discovery Chemistry |

| Reagentia | R00IHXP | N/A | 250 mg | Analytical / Reference[3] |

To ensure reproducibility in sensitive catalytic workflows, incoming batches should be subjected to a rigorous Quality Assurance (QA) pipeline.

Fig 1: Strategic sourcing and quality assurance workflow for commercial chemical building blocks.

Advanced Synthetic Workflows: The Larock Indole Synthesis

One of the most powerful applications of 2-Iodo-5-(trifluoromethoxy)aniline is its use in the Larock Indole Synthesis . This palladium-catalyzed heteroannulation with internal alkynes allows for the rapid, one-pot construction of 2,3-disubstituted 6-(trifluoromethoxy)indoles, a scaffold highly prized in oncology and immunology[1].

Causality & Reagent Rationale

-

Substrate Electronics: The strongly electron-withdrawing -OCF₃ group decreases the electron density on the aniline ring. While this slightly decelerates the initial oxidative addition step compared to electron-rich anilines, the highly reactive C–I bond compensates for this kinetic drop. Furthermore, the -OCF₃ group increases the acidity of the aniline -NH₂, which actively accelerates the final base-mediated deprotonation and cyclization step.

-

Pd(OAc)₂ (Catalyst): Serves as a precatalyst that is reduced in situ to the active Pd(0) species required for C–I bond cleavage.

-

LiCl (Additive): Acts as a critical chloride source. The chloride ions coordinate to the Pd(0) intermediate, stabilizing it and preventing the premature precipitation of inactive "palladium black" at the elevated reaction temperatures (100 °C).

-

Na₂CO₃ (Base): A mild inorganic base chosen specifically to neutralize the hydrogen iodide (HI) generated during the reaction, preventing the protonation of the alkyne and facilitating the C–N bond formation.

-

DMF (Solvent): A polar aprotic solvent that readily dissolves the inorganic salts (LiCl, Na₂CO₃) and stabilizes the polar transition states of the catalytic cycle.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. The specific workup steps are engineered to remove DMF and inorganic salts, which frequently cause false positives in LC-MS monitoring.

-

Reaction Assembly: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge 2-Iodo-5-(trifluoromethoxy)aniline (1.0 mmol, 303 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%), LiCl (1.0 mmol, 42.4 mg), and Na₂CO₃ (2.0 mmol, 212 mg).

-

Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times to ensure a strictly anaerobic environment, which is vital to prevent the oxidation of the active Pd(0) catalyst.

-

Reagent Introduction: Dissolve the chosen internal alkyne (e.g., diphenylacetylene, 1.2 mmol) in anhydrous DMF (5.0 mL). Inject this solution into the Schlenk flask via a gas-tight syringe.

-

Thermal Activation: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 8:2) or LC-MS. Complete consumption of the starting aniline typically occurs within 12–16 hours.

-

Aqueous Workup: Remove the flask from the heat and allow it to cool to room temperature. Dilute the crude mixture with Ethyl Acetate (20 mL) and quench by adding saturated aqueous NH₄Cl (20 mL).

-

Phase Separation & Purification: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Combine the organic layers and wash extensively with brine (3 x 20 mL)—this step is critical for the complete removal of DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 6-(trifluoromethoxy)indole derivative.

Mechanistic Pathway Visualization

To fully grasp the utility of 2-Iodo-5-(trifluoromethoxy)aniline, one must understand the catalytic machinery it undergoes. The Larock synthesis operates via a precise sequence of oxidative addition, regioselective syn-insertion, and reductive elimination[1].

Fig 2: Palladium-catalyzed Larock indole synthesis catalytic cycle utilizing ortho-iodoanilines.

Conclusion

2-Iodo-5-(trifluoromethoxy)aniline is far more than a simple commodity chemical; it is a strategically designed vector for late-stage functionalization. By pairing the reactive ortho-iodo geometry with the metabolic shielding of the trifluoromethoxy group, researchers can rapidly access complex, drug-like chemical space. Proper vendor vetting and a deep mechanistic understanding of its behavior in transition-metal catalysis are the keys to unlocking its full potential in drug discovery.

References

- AbbVie Inc. / Google Patents.WO2016200851A1 - Nuclear receptor modulators.

- ACS Publications (Chemical Reviews).Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions.

- Combi-Blocks.2-Iodo-5-(trifluoromethoxy)aniline (Catalog).

- BLD Pharm.4-(Difluoromethoxy)-2-iodoaniline & Related Building Blocks.

- Sigma-Aldrich.Iodo aniline Product Directory.

- Howei Pharm.CAS 940908-06-5 Product Information.

- Reagentia.2-Iodo-5-(trifluoromethoxy)aniline Catalog.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2016200851A1 - Nuclear receptor modulators - Google Patents [patents.google.com]

- 3. 2-Iodo-5-(trifluoromethoxy)aniline (1 x 250 mg) | Reagentia [reagentia.eu]

- 4. CAS 940908-06-5 | 2-Iodo-5-(trifluoromethoxy)aniline,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 5. Combi-Blocks [combi-blocks.com]

- 6. 1000801-26-2|4-(Difluoromethoxy)-2-iodoaniline|BLD Pharm [bldpharm.com]

Advanced Safety, Handling, and Synthetic Application Guide for 2-Iodo-5-(trifluoromethoxy)aniline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Briefing

In modern medicinal chemistry, the incorporation of fluorinated motifs is a proven strategy to enhance a drug candidate's metabolic stability and lipophilicity. 2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5) is a highly specialized bifunctional building block. The trifluoromethoxy (–OCF₃) group acts as a potent electron-withdrawing lipophile (Hansch

Because of its unique electronic properties, this compound is a critical intermediate in the synthesis of complex biologically active molecules, including Heat Shock Protein 90 (HSP90) inhibitors and Retinoic Acid-Related Orphan Receptor (ROR) modulators[1][2]. However, the very features that make it synthetically valuable—the weak C–I bond and the electron-rich aniline core—also make it susceptible to environmental degradation. As application scientists, we must approach its handling not just as a regulatory requirement, but as a fundamental practice to preserve chemical integrity.

Physicochemical & Toxicological Profiling

To design effective handling protocols, we must first understand the physical and hazardous nature of the compound. The data below summarizes the critical parameters required for safe laboratory integration.

Table 1: Physicochemical Parameters

| Parameter | Value | Causality / Significance |

| CAS Number | 940908-06-5 | Unique identifier for procurement and SDS tracking. |

| Molecular Weight | 303.02 g/mol | Critical for precise stoichiometric calculations in micro-scale catalysis. |

| Physical State | Yellow to Brown Liquid | Darker brown coloration often indicates trace photo-oxidation or radical degradation. |

| Storage Temp | 2-8 °C | Prevents thermal homolytic cleavage of the relatively weak C–I bond (~65 kcal/mol). |

| Atmosphere | Inert (Argon/N₂) | Mitigates oxidative degradation of the primary amine into azo or nitroso impurities. |

Table 2: GHS Toxicological Profile

| Hazard Code | Description | Engineering Control / Mitigation Strategy |

| H302 | Harmful if swallowed | Strict adherence to GLP; no food/drink in the laboratory environment. |

| H315 | Causes skin irritation | Double-gloving with standard nitrile gloves; use of a chemically resistant lab coat. |

| H320 | Causes eye irritation | ANSI-certified safety goggles with side shields are mandatory. |

| H335 | May cause respiratory irritation | All open manipulations must be performed inside a certified Class II fume hood. |

Mechanistic Safety & Handling Architecture

The handling of 2-Iodo-5-(trifluoromethoxy)aniline requires a systemic approach to prevent both personnel exposure and reagent degradation. The C–I bond is highly susceptible to photolytic cleavage, which generates iodine radicals that can initiate a cascade of decomposition reactions. Therefore, maintaining the compound in a dark, cold, and inert environment is non-negotiable.

Caption: Logical framework for the safe handling and storage of 2-Iodo-5-(trifluoromethoxy)aniline.

Spill Management Protocol

In the event of a localized spill inside the fume hood:

-

Containment: Immediately cover the liquid with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels directly on the neat liquid.

-

Neutralization: Because anilines can adhere strongly to surfaces, wash the affected area with a mild basic solution (e.g., 5% sodium bicarbonate) followed by an ethanol wipe to ensure complete solubilization and removal of the residue.

-

Disposal: Sweep the absorbed mixture into a clearly labeled, sealable hazardous waste container designated for halogenated organic waste.

Synthetic Application & Protocol Validation

The primary utility of 2-Iodo-5-(trifluoromethoxy)aniline lies in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to generate complex biaryl or functionalized aniline intermediates[1]. The presence of the iodine atom allows for rapid oxidative addition by Pd(0) at relatively low temperatures, preserving the integrity of the sensitive –OCF₃ group.

Caption: Step-by-step experimental workflow for Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Self-Validating Protocol: Suzuki-Miyaura Biaryl Synthesis

This protocol is designed as a self-validating system; it includes built-in checkpoints to ensure causality and reaction success before proceeding to resource-intensive purification steps.

-

Step 1: Inert Atmosphere Preparation. Inside a glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with 2-Iodo-5-(trifluoromethoxy)aniline (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Causality: The excess base is required to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step.

-

-

Step 2: Catalyst Charging. Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial with a PTFE-lined septum cap.

-

Step 3: Solvent Degassing & Addition. Outside the glovebox, add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) via syringe.

-

Causality: Degassing the solvent (via sparging with Argon for 15 minutes) is critical. Oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) state and promote the oxidative homocoupling of the boronic acid.

-

-

Step 4: Catalytic Activation & Heating. Stir the mixture at 80 °C for 8–12 hours. The low bond dissociation energy of the C–I bond allows this reaction to proceed efficiently at 80 °C, whereas analogous chloroarenes would require temperatures exceeding 110 °C.

-

Step 5: Validation Checkpoint (LC-MS). Do not proceed to workup blindly. Withdraw a 10

L aliquot, dilute in 1 mL of Acetonitrile, filter through a 0.2-

Validation: The reaction is complete only when the starting material mass (

304 [M+H]⁺) has completely disappeared, and the target biaryl mass is the dominant peak. If starting material persists, spike with an additional 0.02 equiv of catalyst and continue heating.

-

-

Step 6: Quench & Purification. Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

-

Molaid Chemical Database. 2-iodo-5-(trifluoromethoxy)aniline - CAS 940908-06-5 Synthesis and Applications. Retrieved from:[Link]

- AbbVie Inc. / Google Patents.WO2016200851A1 - Nuclear receptor modulators. (Details the use of halogenated trifluoromethoxyanilines in the synthesis of ROR modulators for immunological conditions).

Sources

Engineering Privileged Scaffolds: A Technical Guide to 2-Iodo-5-(trifluoromethoxy)aniline and Its Derivatives in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks is critical for the rapid exploration of chemical space. 2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5) represents a highly privileged scaffold that merges two powerful chemical paradigms: the exceptional cross-coupling reactivity of an ortho-iodoaniline and the unique physicochemical modulation provided by a meta-trifluoromethoxy (–OCF₃) group. This whitepaper provides an in-depth technical analysis of this molecule, detailing the causality behind its physicochemical properties, its synthetic utility in generating complex heterocycles, and its pharmacological applications in targeted therapies.

Structural Anatomy & Physicochemical Rationale

The structural anatomy of 2-iodo-5-(trifluoromethoxy)aniline offers distinct advantages that directly influence both synthetic tractability and the pharmacokinetic profile of downstream drug candidates.

The –OCF₃ Advantage: Lipophilicity and Metabolic Stability

The trifluoromethoxy group is often described as a "super-halogen" or an "exotic" entity in medicinal chemistry, with its application significantly increasing in recent years across analgesics, cardiovascular drugs, and anti-infective therapeutics[1].

-

Metabolic Resistance: The C–F bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of 485.3 kJ/mol, compared to 414.2 kJ/mol for a standard C–H bond[2]. This high polarity and bond strength account for the exceptional metabolic stability of the –OCF₃ group, effectively preventing oxidative degradation by cytochrome P450 enzymes that typically cleave standard methoxy ethers[2].

-

Membrane Permeability: The –OCF₃ substituent offers severe metabolic advantages over the methoxy group due to its higher electron-withdrawing capacity and extreme lipophilicity[2]. This lipophilic nature enhances membrane permeability, allowing derivatives to easily cross lipid bilayers and access intracellular targets.

The ortho-Iodo Handle: Directed Reactivity

The differential reactivity of carbon-halogen bonds is a foundational principle in synthetic utility. The C–I bond is the most reactive toward oxidative addition to a low-valent palladium(0) center, followed by C–Br and C–Cl[3]. The large atomic radius and high polarizability of the iodine atom lower the activation energy required for the insertion of the palladium catalyst. Positioning this highly reactive C–I bond ortho to the nucleophilic primary amine creates a perfectly primed system for tandem cross-coupling and directed cyclization reactions.

Table 1: Comparative Physicochemical & Reactivity Metrics

| Property / Metric | Value / Characteristic | Impact on Drug Design & Synthesis |

| C–F Bond Dissociation Energy | 485.3 kJ/mol | Confers extreme metabolic stability against enzymatic cleavage[2]. |

| C–H Bond Dissociation Energy | 414.2 kJ/mol | Serves as the baseline for metabolic vulnerability[2]. |

| C–I Oxidative Addition Rate | Highest among halogens | Enables site-selective Pd-catalyzed cross-coupling without affecting other functional groups[3]. |

| –OCF₃ Lipophilicity (Hansch π) | Highly positive | Dramatically enhances membrane permeability and overall bioavailability[2]. |

Synthetic Utility: Cross-Coupling and Cyclization Methodologies

The ortho-iodoaniline motif is a cornerstone for the synthesis of complex nitrogen-containing heterocycles, which are ubiquitous in FDA-approved drugs.

-

Indole Synthesis via Sonogashira Coupling: Ortho-iodoanilines undergo highly efficient Pd/Cu-catalyzed coupling with terminal acetylenes. This initial carbon-carbon bond formation is typically followed by an electrophilic cyclization (using reagents like I₂) to yield 2,3-disubstituted indoles[4].

-

Quinazolinone Synthesis via Carbonylative Coupling: The reaction of ortho-iodoanilines with cyanamide under a carbon monoxide atmosphere yields 2-aminoquinazolinones via a domino carbonylation/cyclization process. The in situ ring closure of an N-cyanobenzamide intermediate makes this a highly attractive, atom-economical method[5].

-

Allene-Mediated Cyclization: Coupling ortho-iodoanilines with propargylic bromides facilitates a sequential allene synthesis and azapalladation cyclization in a one-pot manner. This methodology has been utilized as an efficient entry to anti-inflammatory drugs like indomethacin[6].

Experimental Methodology: Self-Validating Protocol for Indole Derivatization

To ensure scientific integrity and reproducibility, the following is a self-validating, step-by-step methodology for the synthesis of 5-(trifluoromethoxy)-3-iodoindole derivatives via a tandem Sonogashira coupling and electrophilic cyclization workflow[4].

Step 1: Sonogashira Cross-Coupling (C–C Bond Formation)

-

Action: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 2-iodo-5-(trifluoromethoxy)aniline (5.0 mmol), a terminal alkyne (6.0 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (2 mol %), and CuI (1 mol %). Suspend the mixture in 12.5 mL of anhydrous triethylamine (Et₃N) and heat to 50 °C[4].

-

Causality: The inert atmosphere prevents the oxidative deactivation of the Pd(0) active species. CuI acts as a critical co-catalyst, reacting with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate. This intermediate undergoes rapid transmetalation with the oxidative addition complex formed between the palladium catalyst and the C–I bond. Et₃N serves a dual purpose: it acts as the solvent and as the base to neutralize the hydroiodic acid (HI) generated during the catalytic cycle[4].

-

Validation: Monitor the reaction via GC-MS or TLC. The complete consumption of the highly UV-active starting aniline and the emergence of a new, less polar spot confirms the successful formation of the o-alkynyl-5-(trifluoromethoxy)aniline intermediate[3].

Step 2: Electrophilic Cyclization (C–N Bond Formation)

-

Action: Remove the Et₃N solvent under reduced pressure. Redissolve the crude intermediate in anhydrous CH₂Cl₂. Cool the solution to 0 °C and add molecular iodine (I₂, 1.2 equiv) portion-wise, then allow the mixture to warm to room temperature[4].

-

Causality: The electron-rich triple bond of the alkyne undergoes electrophilic attack by I₂, forming a reactive iodonium ion intermediate. The adjacent nucleophilic aniline nitrogen subsequently attacks this activated alkyne, driving a 5-endo-dig cyclization to form the indole core. The strongly electron-withdrawing –OCF₃ group modulates the nucleophilicity of the amine, making precise temperature control necessary to prevent competitive side reactions[4].

-

Validation: Quench the reaction with saturated aqueous Na₂S₂O₃. The immediate visual shift from a dark purple/brown solution (indicating excess I₂) to a pale yellow/colorless organic layer self-validates the complete neutralization of the unreacted electrophile. Subsequent purification by silica gel chromatography yields the pure 3-iodoindole derivative[4].

Synthetic workflow for 5-(trifluoromethoxy)-3-iodoindole via Sonogashira coupling.

Pharmacological Application: Nuclear Receptor Modulation

Derivatives synthesized from 2-iodo-5-(trifluoromethoxy)aniline have demonstrated profound utility in targeted therapies, particularly as modulators of the Retinoic acid-related orphan receptor (ROR) family. The ROR isoforms (RORα, RORβ, and RORγ) are members of the steroid nuclear hormone receptor superfamily and play prominent roles in immunity, lipid homeostasis, and autoimmune diseases[7].

When a trifluoromethoxy-substituted derivative acts as an inverse agonist, its high lipophilicity allows it to anchor deeply within the hydrophobic sub-pockets of the ROR Ligand-Binding Domain (LBD). Ligand binding causes a conformational change that modulates the binding of co-regulatory proteins[7]. Specifically, these inverse agonists disrupt the binding of co-activators to Helix 12 of the LBD and enhance the recruitment of co-repressors. This cascade effectively represses the transcription of target genes, such as IL-17, providing a mechanistic pathway for treating severe inflammatory and autoimmune conditions[7].

Mechanism of RORγt inverse agonism by -OCF3 derivatives leading to IL-17 repression.

References

1.[2] Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: mdpi.com. URL: 2.[1] Title: α-Fluorinated Ethers as “Exotic” Entity in Medicinal Chemistry. Source: benthamdirect.com. URL: 3.[6] Title: Coupling and Cyclization of o-Iodoanilines and Propargylic Bromides via Allenes: An Efficient Entry to Indomethacin. Source: acs.org. URL: 4.[5] Title: Synthesis of 2-Aminoquinazolinones via Carbonylative Coupling of ortho-Iodoanilines and Cyanamide. Source: nih.gov. URL: 5.[4] Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Source: nih.gov. URL: 6.[3] Title: Comparative Guide to Alternatives for 3-Chloro-2-fluoro-4-iodoaniline in Synthesis. Source: benchchem.com. URL: 7.[7] Title: WO2016200851A1 - Nuclear receptor modulators. Source: google.com. URL:

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Aminoquinazolinones via Carbonylative Coupling of ortho-Iodoanilines and Cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2016200851A1 - Nuclear receptor modulators - Google Patents [patents.google.com]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Iodo-5-(trifluoromethoxy)aniline

Executive Summary

The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery. 2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5) 1 is a highly specialized building block frequently utilized in medicinal chemistry. The incorporation of the trifluoromethoxy (-OCF₃) group significantly enhances the lipophilicity and metabolic stability of drug candidates, making this substrate particularly relevant in the synthesis of nuclear receptor modulators, such as RORγt inhibitors utilized for autoimmune disease therapies 2. This application note details the mechanistic causality, optimized protocols, and troubleshooting strategies for successfully coupling this sterically and electronically demanding substrate.

Substrate Profiling & Mechanistic Insights

The Suzuki-Miyaura coupling of 2-Iodo-5-(trifluoromethoxy)aniline proceeds through a palladium-catalyzed cross-coupling with an arylboronic acid. The chemical architecture of this specific substrate dictates the reaction dynamics across three fundamental steps 3:

-

Oxidative Addition (The Iodine Advantage) : Oxidative addition is typically the rate-determining step; however, reactivity strictly follows the order of I > OTf > Br > Cl 4. Because our substrate is an aryl iodide, this insertion is exceptionally rapid. Furthermore, the strongly electron-withdrawing -OCF₃ group accelerates this insertion by inductively reducing the electron density of the C–I bond.

-

Transmetalation (Base Activation) : The boronic acid must be activated by an inorganic base to form a highly nucleophilic boronate complex. This base-mediated activation enhances the polarization of the organic ligand, facilitating the transfer of the aryl group to the Pd(II) center 5.

-

Reductive Elimination (Ligand Causality) : The biaryl product is expelled, regenerating the Pd(0) catalyst. The presence of the free, unprotected aniline (-NH₂) poses a risk of competitive coordination to the palladium center, which can stall the catalytic cycle. To prevent catalyst poisoning, bidentate ligands with large bite angles (e.g., dppf) are employed to sterically crowd the metal center and force reductive elimination 6.

Catalytic cycle of Suzuki coupling specific to 2-Iodo-5-(trifluoromethoxy)aniline.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and prevent side reactions such as the homocoupling of boronic acids—which is promoted by atmospheric oxygen—this protocol utilizes rigorous degassing as a self-validating checkpoint 7.

Step-by-step self-validating workflow for the Suzuki cross-coupling reaction.

Step-by-Step Methodology

-